Cas no 2350138-22-4 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid)

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 化学的及び物理的性質
名前と識別子
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- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid
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- インチ: 1S/C24H28N2O5/c27-23(28)22(10-5-11-26-12-14-30-15-13-26)25-24(29)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,25,29)(H,27,28)/t22-/m0/s1
- InChIKey: GETSCWVXQZKRFY-QFIPXVFZSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 587
- トポロジー分子極性表面積: 88.1
- 疎水性パラメータ計算基準値(XlogP): 0.8
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB597480-5g |
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid; . |
2350138-22-4 | 5g |
€1554.60 | 2024-07-19 | ||
abcr | AB597480-1g |
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid; . |
2350138-22-4 | 1g |
€488.30 | 2024-07-19 |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid 関連文献
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acidに関する追加情報
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic Acid: A Comprehensive Overview
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid, with the CAS number 2350138-22-4, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound is notable for its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a morpholino functionality, making it a valuable tool in peptide synthesis and related applications.
The Fmoc group, derived from 9-fluorenone, is a well-known protecting group in peptide chemistry. Its ability to protect amino groups during solid-phase synthesis has made it indispensable in the construction of complex peptides and proteins. The integration of this group into the structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid underscores its potential as a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of bioactive molecules, particularly in the context of enzyme inhibition and drug delivery systems.
The morpholino functionality within this compound adds another layer of complexity and utility. Morpholine, a six-membered ring containing one oxygen atom, is known for its stability and ability to form hydrogen bonds. This makes it an attractive moiety for incorporating into bioactive compounds, as it can enhance solubility and bioavailability. The combination of Fmoc and morpholine in this compound creates a unique chemical entity that has been explored in various research contexts, including the design of antiviral agents and anticancer drugs.
Recent advancements in chemical synthesis have enabled the precise control of stereochemistry in compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid. The (S) configuration at the chiral center is critical for its biological activity, as stereochemistry often plays a pivotal role in molecular recognition and pharmacological effects. Researchers have employed advanced techniques such as asymmetric catalysis and enantioselective synthesis to produce this compound with high enantiomeric excess, ensuring its suitability for biological studies.
In terms of applications, this compound has been utilized as a substrate in enzymatic studies, particularly in the investigation of peptidases and proteases. Its structure allows for the exploration of enzyme specificity and catalytic mechanisms, providing valuable insights into drug design. Additionally, the Fmoc group's photolytic cleavage properties have been leveraged in click chemistry and other orthogonal reaction strategies, further expanding its utility in medicinal chemistry.
Recent research has also focused on the potential of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-morpholinopentanoic acid as a component in drug delivery systems. Its ability to form stable conjugates with biomolecules such as peptides and proteins makes it an ideal candidate for targeted drug delivery. Studies have demonstrated its compatibility with lipid-based nanoparticles and polymeric carriers, highlighting its potential in developing next-generation therapeutics.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the installation of the Fmoc group via nucleophilic acyl substitution and the subsequent incorporation of the morpholino moiety through nucleophilic aromatic substitution. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, has been crucial in achieving high yields and purity.
In conclusion, (S)-2-((((9H-Fluoren-9-y1)methoxy)carbonyl)amino)-5-morpholinopentanoic acid represents a cutting-edge compound with diverse applications in organic chemistry and drug discovery. Its unique structure, combining the Fmoc group with morpholine functionality, positions it as a valuable tool for researchers seeking to develop innovative therapeutic agents. As ongoing studies continue to uncover its potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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